![molecular formula C13H11F3N2O2 B1304226 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde CAS No. 109925-28-2](/img/structure/B1304226.png)
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 109925-28-2 . It has a molecular weight of 284.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F3N2O2/c1-8-11(7-19)12(18(2)17-8)20-10-5-3-4-9(6-10)13(14,15)16/h3-7H,1-2H3 . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.Physical and Chemical Properties Analysis
This compound has a melting point range of 84 - 86 degrees Celsius . It is a solid in its physical form .科学的研究の応用
Heterocyclic Scaffold Importance
A substantial portion of naturally occurring compounds, pharmaceuticals, and drug-candidate molecules incorporate heterocyclic scaffolds, highlighting the significance of tetrahydrobenzo[b]pyrans. The synthesis of these heterocyclic compounds using various organocatalysts represents a critical area of study, particularly through the three-component condensation of dimedone, aldehydes, and malononitrile. This approach underscores the utility of 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde and related compounds in constructing valuable heterocycles within organic chemistry and pharmacology (Kiyani, 2018).
Bioactive Heterocyclic Compounds Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, including derivatives of this compound, is pivotal for generating a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This synthetic versatility offers a pathway for exploring innovative transformations and applications in the synthesis of heterocycles and dyes, demonstrating the compound's role in facilitating mild reaction conditions for generating diverse heterocyclic frameworks (Gomaa & Ali, 2020).
Antifungal Pharmacophore Development
Research into the chemical combat against Fusarium oxysporum, responsible for Bayoud disease in date palms, has leveraged the structural features of compounds like this compound. These studies have identified antifungal pharmacophore sites, contributing to the development of more effective antifungal agents. The exploration of structure–activity relationships (SAR) provides insights into designing targeted molecules with enhanced biological activity against specific fungal pathogens (Kaddouri et al., 2022).
Pyrazole Heterocycles in Medicinal Chemistry
The pyrazole moiety, often found in compounds like this compound, plays a crucial role in medicinal chemistry. Pyrazoles are integral to a wide range of biologically active compounds, serving as a template for both combinatorial and medicinal chemistry. Their synthesis and incorporation into diverse heterocyclic systems have opened avenues for developing new therapeutic agents across various biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects (Dar & Shamsuzzaman, 2015).
Safety and Hazards
将来の方向性
While specific future directions for this compound are not available, it’s worth noting that compounds with trifluoromethyl groups are of significant interest in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, it’s plausible that future research could explore the potential applications of this compound in these areas.
作用機序
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in water and organic solvents, as well as its stability, could influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness. For 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, it is recommended to store the compound at 2-8°C .
生化学分析
Biochemical Properties
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active site of enzymes, leading to enzyme inhibition or activation. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage or altered metabolic activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are often mediated by the trifluoromethyl group, which enhances the compound’s binding affinity to metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-11(7-19)12(18(2)17-8)20-10-5-3-4-9(6-10)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGWMDGJMIQAFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382376 |
Source


|
| Record name | 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109925-28-2 |
Source


|
| Record name | 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
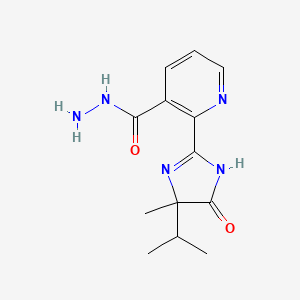
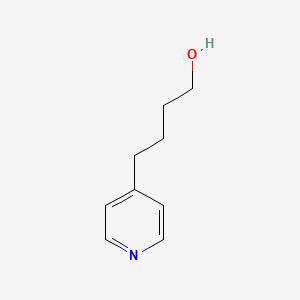

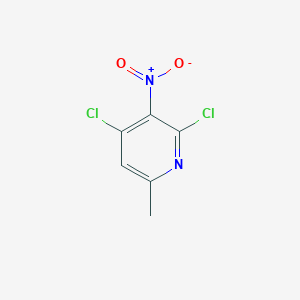
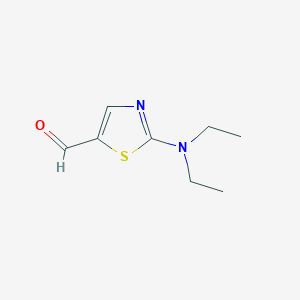
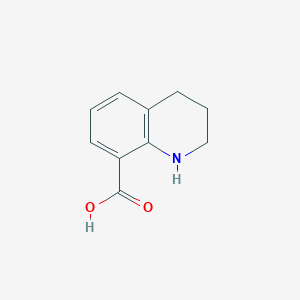
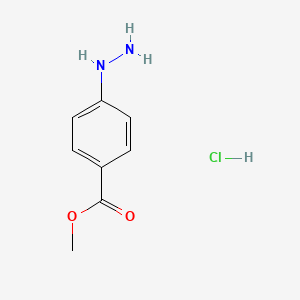
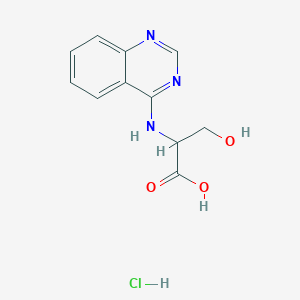

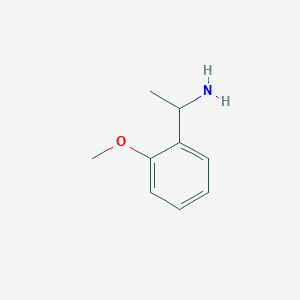

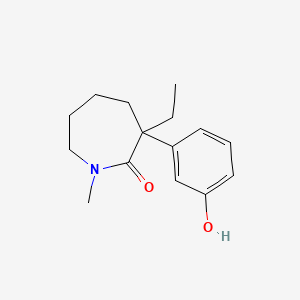
![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)

